molecular formula C7H16N2O B1335657 N-(tert-butyl)-2-(methylamino)acetamide CAS No. 855991-80-9

N-(tert-butyl)-2-(methylamino)acetamide

Cat. No. B1335657
CAS RN: 855991-80-9
M. Wt: 144.21 g/mol
InChI Key: PKKPXMPHLXGWQN-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-2-(methylamino)acetamide (TBMA) is an amide compound with a molecular formula of C7H17NO2. It is a tertiary amine with a molecular weight of 151.22 g/mol. TBMA is a white solid at room temperature and is soluble in water and other organic solvents. It is a derivative of acetic acid, and is commonly used in research laboratories as a reagent, catalyst, and intermediate in the synthesis of organic compounds.

Scientific Research Applications

  • Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : This compound is used in the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides. The reaction yields tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates, which are further reacted with alkyl hydrazines to produce fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).

  • Study of Hydrogen-bonding Patterns : N-(tert-butyl)-2-(methylamino)acetamide derivatives have been studied for their hydrogen-bonding patterns. For instance, the structure of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloro-N-(4-methoxybenzyl)acetamide has been analyzed to understand its hydrogen bonding and molecular interactions (López et al., 2010).

  • Photocatalytic Degradation Studies : This compound is also involved in studies related to the photocatalytic degradation of pharmaceutical agents. It has been used in the investigation of the kinetic study of drug decomposition, identification of intermediate compounds, and assessment of mineralization (Sakkas et al., 2007).

  • Synthesis of Enantiopure 6-Alkylpipecolic Acids : The compound is used in synthesizing enantiopure 6-alkylpipecolic acid hydrochlorides, where it plays a role in studying the influence of the 6-position substituent on the equilibrium and energy barrier for isomerization of the amide N-terminal to pipecolate (Swarbrick et al., 1999).

  • Synthesis of Aminoaryloxy-Methylamino Cosubstituted Polyphosphazenes : This compound is synthesized as a part of developing water-soluble polymeric carriers for the covalent attachment of biologically active agents. It's used in the formation of sodium salt derivatives which are then hydrolyzed to 4-aminophenoxy units (Gwon, 2001).

Mechanism of Action

  • Palani Natarajan, Onder Metin. “Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source.” Chemical Communications, 2023
  • “tert-Butyl nitrite promoted transamidation of secondary amides under …” Royal Society of Chemistry, 2019

: Read more : Read more

Future Directions

The future directions for the study and application of N-(tert-butyl)-2-(methylamino)acetamide could involve further investigation into its synthesis and properties, as well as its potential uses in the synthesis of other compounds .

properties

IUPAC Name

N-tert-butyl-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-7(2,3)9-6(10)5-8-4/h8H,5H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKPXMPHLXGWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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